molecular formula C15H14N2 B12695198 Naphthylmedetomidine, (R)- CAS No. 156833-40-8

Naphthylmedetomidine, (R)-

Cat. No.: B12695198
CAS No.: 156833-40-8
M. Wt: 222.28 g/mol
InChI Key: DZSQSLQSMKNVBV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthylmedetomidine, ®- is a synthetic compound known for its potent alpha-2 adrenergic agonist properties. It is structurally related to medetomidine and is used primarily in veterinary medicine for its sedative and analgesic effects. The compound is characterized by its high specificity for alpha-2 adrenoceptors, making it effective in reducing norepinephrine release in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthylmedetomidine, ®- typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the naphthalene derivative.

    Formation of the Imidazole Ring: The naphthalene derivative undergoes a series of reactions to form the imidazole ring, which is a key structural component of Naphthylmedetomidine.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer of Naphthylmedetomidine.

Industrial Production Methods

Industrial production of Naphthylmedetomidine, ®- follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthylmedetomidine, ®- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Naphthylmedetomidine into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Naphthylmedetomidine, each with distinct chemical and pharmacological properties.

Scientific Research Applications

Naphthylmedetomidine, ®- has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of alpha-2 adrenergic agonists.

    Biology: Employed in research on neurotransmitter release and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in pain management and sedation.

    Industry: Utilized in the development of new veterinary anesthetics and analgesics.

Mechanism of Action

Naphthylmedetomidine, ®- exerts its effects by binding to alpha-2 adrenoceptors in the central nervous system. This binding inhibits the release of norepinephrine, leading to reduced sympathetic nervous system activity. The compound’s sedative and analgesic effects are primarily mediated through this mechanism, which involves the locus coeruleus and other brain regions associated with arousal and pain perception.

Comparison with Similar Compounds

Similar Compounds

    Medetomidine: A closely related compound with similar alpha-2 adrenergic agonist properties.

    Dexmedetomidine: Another alpha-2 agonist used in both human and veterinary medicine.

    Xylazine: An older alpha-2 agonist with less specificity compared to Naphthylmedetomidine.

Uniqueness

Naphthylmedetomidine, ®- is unique due to its high specificity for alpha-2 adrenoceptors and its potent sedative and analgesic effects. Compared to similar compounds, it offers a more targeted action with fewer side effects, making it a valuable tool in both research and clinical settings.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a robust experimental protocol to assess the enantiomeric purity of (R)-Naphthylmedetomidine?

  • Methodological Answer : Enantiomeric purity evaluation requires chiral separation techniques such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases or circular dichroism spectroscopy. Ensure calibration with certified reference standards and validate methods using parameters like resolution factor (R ≥ 1.5) and signal-to-noise ratio (S/N ≥ 10) . For reproducibility, document column specifications, mobile phase composition, and temperature control (±0.5°C) .

Q. How can researchers address discrepancies in reported binding affinities of (R)-Naphthylmedetomidine for α2-adrenergic receptors across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., radioligand choice, membrane preparation protocols). Standardize assays using recombinant receptor systems to isolate α2 subtypes (e.g., α2A vs. α2B). Perform competitive binding curves with at least three independent replicates and apply nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC50 and Ki values. Cross-reference with orthogonal methods like functional cAMP assays .

Q. What are the optimal strategies for synthesizing (R)-Naphthylmedetomidine with high stereochemical fidelity?

  • Methodological Answer : Prioritize asymmetric catalysis using chiral ligands (e.g., BINAP-Ru complexes) or enzymatic resolution. Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry via X-ray crystallography or NOESY NMR. Purity final products via recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate) and report yield, enantiomeric excess (ee ≥ 98%), and melting point consistency (±2°C) .

Advanced Research Questions

Q. How can in vivo pharmacokinetic studies of (R)-Naphthylmedetomidine be optimized to account for interspecies metabolic differences?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data between species. Collect plasma samples at critical timepoints (e.g., Tmax, Cmax) and analyze via LC-MS/MS with deuterated internal standards. Account for cytochrome P450 isoform-specific metabolism (e.g., CYP2D6 in humans vs. CYP2C11 in rats) and validate findings with microsomal incubation assays .

Q. What experimental frameworks are recommended to resolve contradictory findings on the off-target effects of (R)-Naphthylmedetomidine in neuronal tissues?

  • Methodological Answer : Employ multi-omics approaches:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (fold change ≥ 2, FDR-adjusted p < 0.05).
  • Proteomics : TMT-labeled LC-MS/MS to quantify protein abundance changes.
  • Functional Validation : CRISPR/Cas9 knockout models for candidate targets (e.g., ion channels). Use sham controls and blinded analysis to minimize bias .

Q. How should researchers design dose-response studies to evaluate the neuroprotective efficacy of (R)-Naphthylmedetomidine in ischemic stroke models?

  • Methodological Answer : Utilize a randomized block design with escalating doses (e.g., 0.1–10 mg/kg). Measure outcomes via infarct volume (MRI T2-weighted imaging) and neurological deficit scores (e.g., modified Bederson scale). Apply ANOVA with post-hoc Tukey tests and report effect sizes (Cohen’s d). Include power analysis (β = 0.2, α = 0.05) to justify sample size (n ≥ 8/group) .

Q. Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing time-dependent changes in (R)-Naphthylmedetomidine’s hemodynamic effects?

  • Methodological Answer : Use mixed-effects models to handle repeated measurements (e.g., blood pressure, heart rate). Include fixed effects (dose, time) and random effects (subject variability). Validate assumptions via residual plots and apply Greenhouse-Geisser correction for non-sphericity. Report 95% confidence intervals and avoid dichotomizing results as "significant/non-significant" without context .

Q. How can meta-analysis techniques be applied to reconcile variability in reported toxicity thresholds for (R)-Naphthylmedetomidine?

  • Methodological Answer : Perform a systematic review using PRISMA guidelines. Extract data on NOAEL/LOAEL values, species, and administration routes. Apply random-effects models to calculate pooled estimates (I² statistic for heterogeneity). Conduct sensitivity analysis by excluding outlier studies and assess publication bias via funnel plots/Egger’s test .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure ethical compliance in preclinical studies involving (R)-Naphthylmedetomidine?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal research. Obtain IACUC approval, detail humane endpoints (e.g., ≥20% weight loss), and use randomization to minimize suffering. Report compliance with OECD/GLP standards for chemical safety assessments .

Q. How can researchers enhance the reproducibility of electrophysiological data on (R)-Naphthylmedetomidine’s ion channel modulation?

  • Methodological Answer : Standardize patch-clamp protocols (e.g., voltage-step sequences, pipette resistances). Share raw traces and analysis code via repositories like Zenodo. Use internal controls (e.g., lidocaine for Na+ channel block) and blind experimenters to treatment groups .

Properties

CAS No.

156833-40-8

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

5-[(1R)-1-naphthalen-1-ylethyl]-1H-imidazole

InChI

InChI=1S/C15H14N2/c1-11(15-9-16-10-17-15)13-8-4-6-12-5-2-3-7-14(12)13/h2-11H,1H3,(H,16,17)/t11-/m1/s1

InChI Key

DZSQSLQSMKNVBV-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)C3=CN=CN3

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.